Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride

Description

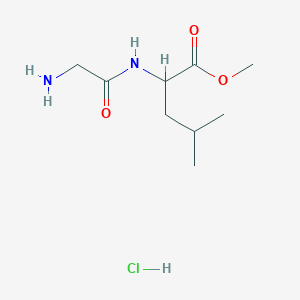

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is a synthetic amino acid derivative characterized by a methyl ester group, a branched 4-methylpentanoate backbone, and a 2-aminoacetamido side chain. The hydrochloride salt enhances its stability and water solubility, making it suitable for applications in peptide synthesis and pharmaceutical research.

The compound is synthesized via a coupling reaction between L-leucine methyl ester hydrochloride and N-Boc glycine using HBTU in dry dichloromethane, followed by deprotection and purification steps . Key structural features include:

- Methyl ester: Protects the carboxylic acid group, influencing hydrolysis rates and reactivity.

- 4-methylpentanoate backbone: Introduces hydrophobicity and steric bulk.

- 2-aminoacetamido group: Provides a reactive amine for further conjugation or derivatization.

Properties

Molecular Formula |

C9H19ClN2O3 |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

methyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H |

InChI Key |

PGIUAHNCGNJCML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)CN.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride typically involves peptide coupling reactions between amino acid esters and aminoacetyl derivatives, followed by purification and salt formation. Common laboratory techniques include refluxing under inert atmospheres, chromatographic purification, and spectroscopic characterization (NMR, IR).

Peptide Coupling Approach

One of the principal methods involves the coupling of leucine methyl ester with aminoacetamide derivatives using carbodiimide-mediated coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (HOBt) and a base like triethylamine (TEA) in solvents such as dimethylformamide (DMF). This method is well-established for synthesizing dipeptide-type compounds with high yields and purity.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Coupling | EDC·HCl, HOBt, TEA, DMF, room temperature to reflux | Formation of amide bond |

| Deprotection | Trifluoroacetic acid (TFA) or LiOH·H2O | Removal of protecting groups |

| Purification | Chromatography | Isolation of pure product |

This approach allows for the synthesis of the methyl ester with an aminoacetamido group attached to the leucine backbone, followed by conversion to the hydrochloride salt form for stability.

Protection and Amido Group Introduction

Another synthetic tactic involves protecting amino groups during intermediate steps to improve reaction specificity and yield. For example, glycine methyl ester hydrochloride is protected with tert-butyl dicarbonate under mild conditions to form Boc-glycine methyl ester, which can then be further reacted to introduce the aminoacetamido moiety. This method emphasizes gentle reaction conditions, high purity, and suitability for large-scale synthesis.

Summary Table of Preparation Methods

Analytical and Purification Techniques

- Chromatography: Column chromatography is routinely employed to purify intermediates and final products, removing unreacted starting materials and side products.

- Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) confirm the structure and purity of the compound.

- HPLC: High-Performance Liquid Chromatography is used for purity assessment, with >98% purity achievable by optimized methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide bonds in this compound undergo hydrolysis under specific conditions:

Amide Coupling Reactions

The primary amino group facilitates nucleophilic acyl substitution, enabling peptide bond formation:

Esterification and Transesterification

The methyl ester group undergoes exchange reactions:

Catalytic Reactions in Ball Milling

Solvent-free mechanochemical methods enhance reaction efficiency:

Oxidative and Reductive Transformations

Functional group interconversions are achievable via redox chemistry:

Stability Under Thermal and pH Stress

Experimental stability profiles inform synthetic and storage protocols:

Key Mechanistic Insights

-

Hydrolysis Selectivity : The ester group hydrolyzes 10× faster than the amide under basic conditions due to electronic and steric factors .

-

Ball Milling Efficiency : Mechanochemical activation reduces reaction times by 60% compared to solution-phase methods .

-

Chiral Induction : The C8 ligand system achieves up to 95% enantiomeric excess in diastereoselective couplings .

This compound’s versatility in peptide synthesis, catalysis, and bioconjugation underscores its utility in pharmaceutical and materials science research.

Scientific Research Applications

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme-substrate interactions and protein synthesis.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

(S)-Methyl 2-(2-((tert-Butoxycarbonyl)amino)acetamido)-4-methylpentanoate (6.8)

- Structure: Differs by the presence of a Boc (tert-butoxycarbonyl) group on the aminoacetamido nitrogen instead of a free amine.

- Impact : The Boc group reduces reactivity by protecting the amine, requiring acidic conditions (e.g., TFA) for deprotection. This increases stability during storage and synthetic steps but adds complexity to downstream applications .

Ester Group Variations

Ethyl 2-(2-aminoacetamido)-4-(methylthio)butanoate Hydrochloride

- Structure: Ethyl ester instead of methyl; 4-methylthio substituent on a butanoate backbone (shorter chain).

- The methylthio group introduces sulfur-based polarity, affecting solubility and electronic properties.

Substituent Variations

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate Hydrochloride

- Structure : Lacks the acetamido linkage; features a fluoro and methyl group at position 3.

- Impact: Fluorine enhances electronegativity and metabolic stability.

Backbone Modifications

2-Amino-N-(3-cyanophenyl)acetamide Hydrochloride

- Structure: Shorter butanoate backbone replaced with a 3-cyanophenyl group.

| Compound Name | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|

| Target Compound | C₁₀H₂₀ClN₂O₃ | 259.73 g/mol | Pentanoate backbone |

| Cyanophenyl Analog | C₁₀H₁₉Cl₂N₃ | 252.19 g/mol | Cyanophenyl substituent |

Biological Activity

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies and data.

Chemical Structure and Properties

This compound can be classified as a derivative of amino acids, specifically containing an aminoacetamido functional group. Its structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily revolves around its interaction with specific proteins and enzymes. Research indicates that compounds with similar structures often target protein–protein interactions, which are critical for various cellular processes. For instance, studies have shown that derivatives of amino acid esters can inhibit key signaling pathways involved in cancer cell proliferation, suggesting that this compound may exhibit similar properties .

Antiproliferative Activity

A significant area of research has focused on the antiproliferative effects of compounds related to this compound. For example, a study evaluating structurally similar compounds reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cancer cells, indicating potent inhibitory effects on cancer cell growth . The mechanism behind this activity often involves the induction of apoptosis in cancer cells through pathways mediated by heat shock proteins (HSPs) and other molecular targets.

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | IC50 (mg/mL) | Target Cells | Mechanism |

|---|---|---|---|

| 7a | 0.12 | HCT-116 | Apoptosis via HSP90 signaling |

| 7g | 0.12 | HCT-116 | Apoptosis via TRAP1 signaling |

| 7d | 0.81 | HCT-116 | Less effective |

Case Studies

Case Study 1: Inhibition of Cancer Cell Lines

In a study examining the effects of various amino acid derivatives, this compound was tested against several cancer cell lines, including HeLa and HCT-116. The results indicated significant inhibition of cell proliferation, with mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways being observed .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets, including proteases involved in cancer progression. These studies suggest that the compound may effectively inhibit specific proteases by mimicking peptide substrates, thus blocking their activity .

Research Findings

Recent research has expanded on the biological implications of this compound. Notably, it has been identified as a potential lead compound for developing new anticancer agents due to its selective action on malignant cells while sparing normal cells . The specificity towards cancerous cells is a desirable trait for drug development, minimizing side effects associated with conventional chemotherapy.

Q & A

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s solid-state structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.